

N-Acetyl-S-ethyl-L-cysteine-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Acetyl-S-ethyl-L-cysteine-d5

Cat. No.: B562875

Get Quote

Technical Guide: N-Acetyl-S-ethyl-L-cysteine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Acetyl-S-ethyl-L-cysteine-d5**, a deuterated derivative of a significant biomarker. This document outlines its chemical properties, a detailed experimental protocol for its application, and explores the relevant biological signaling pathways associated with its non-deuterated parent compounds.

Core Data Presentation

The fundamental properties of **N-Acetyl-S-ethyl-L-cysteine-d5** are summarized in the table below, providing a clear reference for researchers.

Property	Value
CAS Number	1279033-91-8[1]
Molecular Formula	C7H8D5NO3S[2]
Molecular Weight	196.28 g/mol [2][3]
Synonyms	N-Acetyl-3-(ethylthio)alanine-d5, N-Acetyl-3- (ethylthio)-L-alanine-d5, Ethylmercapturic Acid- d5, N-Acetyl-S-ethylcysteine-d5[2]
Primary Application	Internal standard in analytical chemistry, particularly mass spectrometry[4][5]

Introduction to N-Acetyl-S-ethyl-L-cysteine and its Deuterated Analog

N-Acetyl-S-ethyl-L-cysteine, also known as S-ethylmercapturic acid, is a metabolite formed in the body following exposure to ethylating agents. These agents can originate from environmental pollutants or industrial chemicals. The quantification of S-ethylmercapturic acid in biological samples, such as urine, serves as a reliable biomarker for assessing exposure to such compounds.

N-Acetyl-S-ethyl-L-cysteine-d5 is the deuterated form of this biomarker. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are invaluable as internal standards. Their chemical behavior is nearly identical to the non-deuterated (endogenous) compound, but their increased mass allows them to be distinguished by the mass spectrometer. This enables precise and accurate quantification of the target analyte by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of S-Ethylmercapturic Acid in Urine using LC-MS/MS with N-Acetyl-S-ethyl-L-cysteine-d5 as an Internal Standard

This section details a representative experimental protocol for the quantitative analysis of Sethylmercapturic acid in human urine. This method is adapted from established procedures for quantifying similar mercapturic acids.

Materials and Reagents

- N-Acetyl-S-ethyl-L-cysteine (analytical standard)
- N-Acetyl-S-ethyl-L-cysteine-d5 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human urine samples (blank and study samples)

Preparation of Standards and Quality Controls

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyl-S-ethyl-L-cysteine and N-Acetyl-S-ethyl-L-cysteine-d5 in methanol.
- Working Standard Solutions: Serially dilute the N-Acetyl-S-ethyl-L-cysteine stock solution with a mixture of water and methanol (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution (1 μg/mL): Dilute the N-Acetyl-S-ethyl-L-cysteine-d5 stock solution with the same diluent.
- Calibration Standards and Quality Controls (QCs): Spike blank human urine with appropriate
 volumes of the working standard solutions to create calibration standards at various
 concentrations. Prepare QCs at low, medium, and high concentrations in a similar manner.

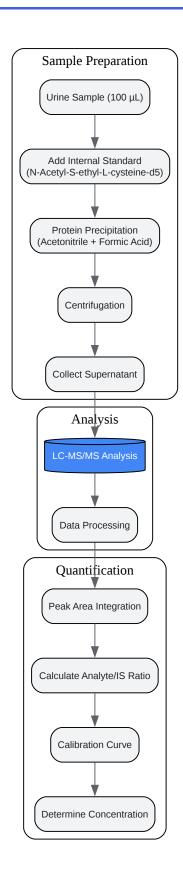
Sample Preparation

Thaw frozen urine samples to room temperature.

- To 100 μL of each urine sample, calibration standard, and QC, add 10 μL of the internal standard working solution (N-Acetyl-S-ethyl-L-cysteine-d5).
- · Vortex briefly to mix.
- Add 300 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate the analyte from matrix components. For example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - N-Acetyl-S-ethyl-L-cysteine: Optimize the precursor to product ion transition (e.g., m/z 190.1 → 130.1).



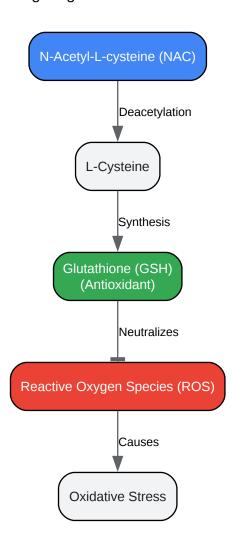
- N-Acetyl-S-ethyl-L-cysteine-d5: Optimize the precursor to product ion transition (e.g., m/z 195.1 → 135.1).
- Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

Data Analysis

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of S-ethylmercapturic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Click to download full resolution via product page

Caption: Workflow for the quantification of S-ethylmercapturic acid.



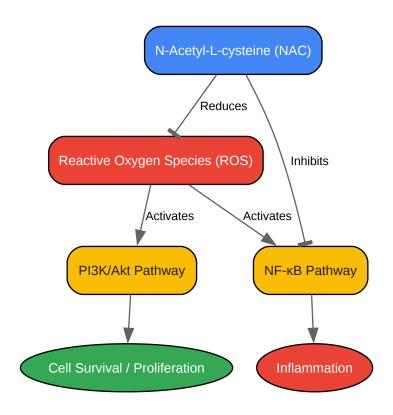
Relevant Signaling Pathways of the Parent Compound: N-Acetyl-L-cysteine (NAC)

While **N-Acetyl-S-ethyl-L-cysteine-d5** is primarily an analytical tool, its non-deuterated, non-ethylated parent compound, N-acetyl-L-cysteine (NAC), has significant biological activity. NAC is a well-studied antioxidant and mucolytic agent. It exerts its effects through various signaling pathways, primarily by replenishing intracellular glutathione (GSH), a critical antioxidant.

Glutathione Synthesis and Antioxidant Defense

NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione. By boosting GSH levels, NAC enhances the cell's ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Click to download full resolution via product page



Caption: Simplified pathway of NAC's role in glutathione synthesis.

Modulation of Inflammatory and Survival Pathways

NAC has been shown to influence key signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt and NF-κB pathways.

- PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. NAC
 can modulate Akt phosphorylation, although its effects can be context-dependent.
- NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of proinflammatory genes. NAC can inhibit the activation of NF-κB, thereby reducing inflammation.

Click to download full resolution via product page

Caption: NAC's influence on major cellular signaling pathways.

Conclusion

N-Acetyl-S-ethyl-L-cysteine-d5 is a critical tool for researchers in toxicology and environmental health, enabling the precise measurement of S-ethylmercapturic acid as a

biomarker of exposure to ethylating agents. While the deuterated compound itself is not biologically active, its parent compound, NAC, has profound effects on cellular redox balance and signaling, highlighting the broader importance of cysteine derivatives in biological systems. This guide provides the foundational technical information required for the effective use and understanding of **N-Acetyl-S-ethyl-L-cysteine-d5** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Liquid chromatography tandem mass spectrometry method for determination of Nacetylcysteine in human plasma using an isotope-labeled internal standard PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Acetyl-S-ethyl-L-cysteine-d5 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562875#n-acetyl-s-ethyl-l-cysteine-d5-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com